REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[Cl:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][C:14]=1[F:15])[NH2:11]>CC(C)=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][C:14]=1[F:15])[NH:11][C:4](=[O:5])[CH2:3][CH2:2][Cl:1]
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Name
|
|
Quantity
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127 g
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Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
291 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=CC1F
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
with stirring in the course of 35 minutes to a solution, at a temperature in the region of 55°) C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the insoluble matter is removed by filtration
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Type
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WASH
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Details
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washed with acetone (2×200 cc)
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Type
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ADDITION
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Details
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The combined filtrate and washings are poured
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Type
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STIRRING
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Details
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with stirring into water (2 liters) and ice (1 kg)
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Type
|
CUSTOM
|
Details
|
to rise to approximately 20° C.
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Type
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EXTRACTION
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Details
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the product is extracted with dichloromethane (4×500 cc)
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Type
|
WASH
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Details
|
The combined organic extracts are washed with water (3×500 cc)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
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Type
|
STIRRING
|
Details
|
stirred for 15 minutes with Norit vegetable charcoal (6 g)
|
Duration
|
15 min
|
Type
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FILTRATION
|
Details
|
filtered through diatomaceous silica for filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (2.7 kPa) at 50° C
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized in a mixture of cyclohexane (133 cc) and isopropyl ether (67 cc)
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC(CCCl)=O)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |